molecular formula C8H13F2NO B13893203 (R)-(2,2-Difluorotetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol

(R)-(2,2-Difluorotetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol

Cat. No.: B13893203
M. Wt: 177.19 g/mol
InChI Key: DSFJGMRTAPNJLK-SSDOTTSWSA-N
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Description

(R)-(2,2-Difluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol (CAS: 2820537-02-6) is a fluorinated pyrrolizine derivative with the molecular formula C₈H₁₃F₂NO and a molecular weight of 177.19 g/mol. The compound is commercially available in milligram to gram quantities, with prices ranging from $262 (100 mg) to $891 (1 g) . Its SMILES notation (OC[C@@]12CCCN2CC(C1)(F)F) highlights the hydroxyl group (-OH) attached to the methanol moiety and the difluorinated bicyclic framework .

Properties

Molecular Formula

C8H13F2NO

Molecular Weight

177.19 g/mol

IUPAC Name

[(8R)-6,6-difluoro-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol

InChI

InChI=1S/C8H13F2NO/c9-8(10)4-7(6-12)2-1-3-11(7)5-8/h12H,1-6H2/t7-/m1/s1

InChI Key

DSFJGMRTAPNJLK-SSDOTTSWSA-N

Isomeric SMILES

C1C[C@@]2(CC(CN2C1)(F)F)CO

Canonical SMILES

C1CC2(CC(CN2C1)(F)F)CO

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Property Details
Chemical Name (R)-(2,2-Difluorotetrahydro-1H-pyrrolizin-7A(5H)-yl)methanol
Molecular Formula C8H13F2NO
Molecular Weight 177.19 g/mol
CAS Number 1788873-48-2
Purity Typically ≥97% in commercial preparations
Structural Features Bicyclic pyrrolizine core with geminal difluoro substitution at C2 and a primary alcohol at C7a

Preparation Methods Analysis

Key Synthetic Routes

Fluorination and Cyclization Strategy

One established synthetic approach begins with a suitable hexahydropyrrolizine precursor, which undergoes selective difluorination at the 2-position. This is typically achieved by:

  • Using deoxyfluorinating agents such as DAST (diethylaminosulfur trifluoride) or related reagents to introduce the two fluorine atoms geminally on the saturated carbon.
  • The difluorination step is carefully controlled to avoid over-fluorination or side reactions.

Following fluorination, intramolecular nucleophilic ring closure forms the bicyclic pyrrolizine core. This cyclization often utilizes a lithium cation-mediated chelation to stabilize intermediates, enhancing stereoselectivity and yield.

Diastereoselective Reduction and Purification

After cyclization, the ketone intermediate is subjected to a highly diastereoselective reduction to yield the desired (R)-configured alcohol. Catalysts such as RuCl3 combined with NaIO4 for oxidation, followed by selective reduction, have been reported to provide excellent stereocontrol.

Chiral chromatographic separation or crystallization techniques may be employed to enrich or isolate the (R)-enantiomer, ensuring high enantiomeric excess.

One-Step Intramolecular Nucleophilic Ring Cyclization

A second-generation method involves a one-step intramolecular nucleophilic ring cyclization of precursors (e.g., compounds labeled as 35a or 35b in research literature) via a stable lithium chelate intermediate (compound 38). This method affords the bicyclic scaffold (compound 36a) with excellent diastereoselectivity and good yields, streamlining the synthesis and improving scalability.

Research Findings and Optimization

Recent research (Zhao et al., 2025) has reported an efficient and scalable synthesis of the hydrochloride salt of 2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol, a close analog of the difluoro compound, which shares similar synthetic challenges and strategies. Key optimizations include:

  • Catalytic exocyclic olefin oxidation using RuCl3/NaIO4.
  • Highly diastereoselective ketone reduction.
  • Avoidance of harsh conditions to preserve chiral centers.
  • Development of a one-step intramolecular nucleophilic ring cyclization to improve stereoselectivity and yield.

These advances suggest that similar methodologies can be adapted for the difluoro derivative, enhancing industrial viability.

Summary Table of Preparation Steps

Step No. Process Description Reagents/Conditions Outcome/Notes
1 Starting material preparation Hexahydropyrrolizine precursor Suitable bicyclic amine with reactive sites
2 Geminal difluorination at C2 Deoxyfluorination agents (e.g., DAST) Introduction of two fluorine atoms
3 Intramolecular nucleophilic ring cyclization Lithium cation chelation, mild base Formation of bicyclic pyrrolizine scaffold
4 Oxidation of olefin intermediate RuCl3/NaIO4 catalytic system Conversion to ketone intermediate
5 Diastereoselective reduction of ketone Selective reducing agents (e.g., NaBH4, chiral catalysts) Formation of (R)-configured alcohol
6 Purification and chiral resolution Chiral chromatography or crystallization Isolation of enantiomerically pure product

Industrial Production Considerations

  • The synthetic route is designed for mild reaction conditions to preserve stereochemical integrity.
  • Simple operational steps and high yields make the process suitable for scale-up.
  • The use of catalytic oxidation and selective reduction minimizes waste and improves cost-effectiveness.
  • The one-step intramolecular ring closure enhances process efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

®-(2,2-Difluorotetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can modify the pyrrolizine ring or other functional groups.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or acids, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

®-(2,2-Difluorotetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of ®-(2,2-Difluorotetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and the pyrrolizine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (R)-(2,2-Difluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol are best understood through comparison with three key analogs:

Monofluorinated Analog: ((2S,7aR)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol

  • CAS : 2621939-48-6
  • Molecular Formula: C₈H₁₄FNO
  • Molecular Weight : 159.20 g/mol
  • Key Differences :
    • Contains a single fluorine atom at the 2-position, reducing electronegativity and lipophilicity compared to the difluorinated target compound.
    • Exhibits distinct stereochemistry (2S,7aR) versus the (R)-configuration of the target.
    • Hazard Profile : Classified with warnings for acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .

Non-Fluorinated Parent Compound: (Tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol

  • CAS : 78449-72-6
  • Molecular Formula: C₈H₁₅NO (estimated)
  • Key Differences :
    • Lacks fluorine substituents, resulting in lower molecular weight (~141 g/mol) and reduced metabolic stability.
    • Serves as a precursor in synthetic routes for fluorinated derivatives .

Amine-Functionalized Analog: (2,2-Difluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine

  • CAS : 1788873-50-6
  • Molecular Formula : C₈H₁₄F₂N₂
  • Retains the difluorinated pyrrolizine core, suggesting similar steric effects but divergent reactivity .

Table 1: Comparative Molecular and Physical Properties

Property Target Compound Monofluorinated Analog Non-Fluorinated Parent Amine Analog
CAS No. 2820537-02-6 2621939-48-6 78449-72-6 1788873-50-6
Molecular Formula C₈H₁₃F₂NO C₈H₁₄FNO C₈H₁₅NO C₈H₁₄F₂N₂
Molecular Weight 177.19 g/mol 159.20 g/mol ~141 g/mol ~176.21 g/mol
Key Functional Group Methanol (-OH) Methanol (-OH) Methanol (-OH) Methanamine (-NH₂)
Fluorination 2,2-Difluoro 2-Monofluoro None 2,2-Difluoro
Hazards Not explicitly reported H302, H315, H319, H335 Not reported Not reported

Structural and Functional Implications

  • Fluorination Effects: The difluorinated target compound likely exhibits enhanced lipophilicity and metabolic stability compared to the non-fluorinated parent, aligning with trends in medicinal chemistry where fluorine substitution improves drug-like properties . Monofluorinated analogs may serve as intermediates in synthesis but lack the steric and electronic effects of dual fluorine substitution .
  • The amine analog’s basicity could alter pharmacokinetics, such as increased membrane permeability or susceptibility to enzymatic degradation .

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